3-Bromo-4-fluorophenylacetic Acid

描述

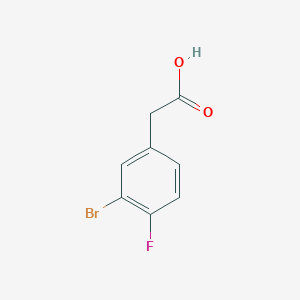

3-Bromo-4-fluorophenylacetic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

准备方法

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluorophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of 4-fluorophenylacetic acid. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Another method involves the fluorination of 3-bromo-phenylacetic acid. This reaction can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

化学反应分析

Types of Reactions

3-Bromo-4-fluorophenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis:

3-Bromo-4-fluorophenylacetic acid serves as an essential intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in developing anti-inflammatory and analgesic drugs. The compound is involved in synthesizing 4-oxo-1,4-dihydropyridine-3-carboxamide derivatives, which act as inhibitors of Axl tyrosine kinase, a target for anticancer therapies .

| Pharmaceutical Applications | Description |

|---|---|

| Anti-inflammatory drugs | Key intermediate in synthesis |

| Analgesics | Used in drug formulations |

| Cancer therapeutics | Inhibitor for Axl tyrosine kinase |

Biochemical Research

Mechanistic Studies:

In biochemical research, this compound is employed to study the mechanisms of action of enzymes and receptors. This research is crucial for understanding disease pathways and identifying potential therapeutic targets . The compound's unique structural properties allow researchers to probe interactions within biological systems effectively.

Material Science

Novel Material Development:

The compound is also explored for its potential in creating novel materials with specific electronic and optical properties. These materials are beneficial for developing advanced sensors and devices, contributing to innovations in material science . Research indicates that modifications of this compound can lead to materials with tailored properties for specific applications.

Agricultural Chemistry

Agrochemical Formulations:

In agricultural chemistry, this compound contributes to the formulation of effective herbicides and pesticides. Its application enhances crop protection by targeting specific pests while minimizing environmental impact . The compound's efficacy in agrochemical formulations highlights its importance in sustainable agriculture practices.

Analytical Chemistry

Quality Control Applications:

This compound is utilized in analytical methods for detecting and quantifying other compounds, aiding quality control processes across various industries . Its role in analytical chemistry underscores the importance of precise measurements and the reliability of chemical analyses.

Case Study 1: Drug Development

A study published in a pharmaceutical journal demonstrated the synthesis of a new class of Axl inhibitors using this compound as a key starting material. The resulting compounds showed promising anticancer activity in preclinical models, indicating their potential for further development into therapeutic agents .

Case Study 2: Agrochemical Efficacy

Research conducted on the use of this compound in herbicide formulations revealed significant improvements in pest control efficacy compared to traditional agents. Field trials indicated enhanced crop yields and reduced pesticide resistance among target species .

作用机制

The mechanism of action of 3-Bromo-4-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity for its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 3-Bromo-4-chlorophenylacetic acid

- 3-Bromo-4-methylphenylacetic acid

- 3-Bromo-4-nitrophenylacetic acid

Uniqueness

3-Bromo-4-fluorophenylacetic acid is unique due to the presence of both bromine and fluorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in various chemical and pharmaceutical applications .

生物活性

3-Bromo-4-fluorophenylacetic acid (BFPA) is an organic compound with the molecular formula C8H6BrFO2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing pharmaceutical agents. This article explores the biological activity of BFPA, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

- Molecular Formula : C8H6BrFO2

- Molecular Weight : 233.04 g/mol

- CAS Number : 194019-11-9

- IUPAC Name : 2-(3-bromo-4-fluorophenyl)acetic acid

The presence of bromine and fluorine substituents on the phenyl ring significantly influences the compound's electronic properties, enhancing its reactivity and biological activity.

The biological activity of BFPA is primarily attributed to its ability to modulate enzyme activity and interact with specific molecular targets. The bromine and fluorine atoms enhance the compound's binding affinity to various receptors and enzymes, which may lead to:

- Inhibition of Enzymatic Activity : BFPA has been shown to act as an inhibitor for certain tyrosine kinases, notably Axl kinase, which is implicated in cancer progression and metastasis .

- Anticancer Properties : Research indicates that BFPA derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

Applications in Medicinal Chemistry

BFPA serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Notable applications include:

- Synthesis of BACE1 Inhibitors : BFPA is utilized in the synthesis of potent inhibitors for beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is a target for Alzheimer's disease treatment.

- Development of Antiviral Agents : The compound has been explored for its potential in developing antiviral therapies, leveraging its structural properties to inhibit viral replication mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of BFPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Bromo-4-chlorophenylacetic acid | Structure | Moderate inhibition of tyrosine kinases |

| 3-Bromo-4-methylphenylacetic acid | Structure | Anticancer activity against specific cell lines |

| 3-Bromo-4-nitrophenylacetic acid | Structure | Potential antibacterial properties |

BFPA is distinguished by its dual halogen substitution (bromine and fluorine), which contributes to its enhanced biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological effects of BFPA:

- Anticancer Studies : A study demonstrated that BFPA derivatives showed significant cytotoxicity against breast cancer cell lines, indicating their potential for therapeutic use.

- Enzyme Inhibition Assays : In vitro assays revealed that BFPA effectively inhibits Axl kinase activity, suggesting a mechanism that may disrupt cancer cell signaling pathways .

- Pharmacokinetic Properties : Research on the pharmacokinetics of BFPA indicated favorable absorption characteristics, making it a suitable candidate for further drug development .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-bromo-4-fluorophenylacetic acid, and how can its purity be verified?

- Synthesis : A common route involves reacting 3-bromo-4-fluorobenzoyl cyanide with hydrochloric or sulfuric acid under controlled conditions to yield the target compound . Alternative pathways may use halogenation or coupling reactions of fluorinated phenyl precursors.

- Purity Verification : Use HPLC with reversed-phase columns (e.g., LiChrosorb® RP-8) for separation, coupled with UV detection. Confirm purity ≥95% via GC or HPLC, as standardized by suppliers like Thermo Scientific . Melting point analysis (expected range: 98–104°C for analogous bromophenylacetic acids) can also validate crystallinity .

Q. How should researchers characterize the structural integrity of this compound?

- Spectroscopic Methods :

- NMR : Analyze H and C NMR spectra to confirm the acetic acid moiety (δ ~3.6 ppm for CH, δ ~170 ppm for COOH) and substituent positions (distinct shifts for Br and F ortho/meta effects) .

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm), C=O stretch (~1700 cm), and aromatic C-Br/F vibrations (~600–800 cm) .

Q. What precautions are critical for handling and storing this compound?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation. Desiccate to minimize hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproducts?

- Reaction Optimization :

- Use kinetic studies to identify ideal temperature (e.g., 60–80°C) and stoichiometry for the hydrolysis of benzoyl cyanide intermediates .

- Employ catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

Q. What strategies resolve contradictions in reported melting points for bromophenylacetic acid derivatives?

- Data Validation : Cross-reference purity metrics (e.g., ≥95% GC for 3-bromophenylacetic acid vs. ≥97% HLC for 4-bromo-2-chlorophenylacetic acid) . Impurities like residual solvents or isomers (e.g., 2-bromo vs. 4-bromo) can skew results.

- Recrystallization : Repurify using solvents like ethyl acetate/hexane to isolate the target compound and re-measure melting points under controlled conditions .

Q. How can advanced analytical methods differentiate this compound from its structural analogs?

- Chromatographic Separation : Use UPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve positional isomers (e.g., 3-bromo-4-fluoro vs. 4-bromo-3-fluoro) based on retention time differences .

- X-ray Crystallography : Determine crystal structure to unambiguously assign substituent positions, leveraging halogen bonding patterns (Br/F interactions) .

Q. What role does this compound play in synthesizing bioactive molecules?

- Applications :

- Serve as a precursor for boronic acid derivatives (e.g., Suzuki-Miyaura cross-coupling) to access fluorinated biaryl compounds .

- Functionalize via esterification or amidation for drug candidates targeting inflammation or microbial pathways .

Q. Methodological Notes

属性

IUPAC Name |

2-(3-bromo-4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFGIJYSXNXNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392293 | |

| Record name | 3-Bromo-4-fluorophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194019-11-9 | |

| Record name | 3-Bromo-4-fluorophenylacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-fluorophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。